Cas no 62996-74-1 (Staurosporine)

Staurosporine structure
Staurosporine structure
商品名:Staurosporine
CAS番号:62996-74-1
MF:C28H26N4O3
メガワット:466.5310
MDL:MFCD18252446
CID:57955
PubChem ID:329749304

Staurosporine 化学的及び物理的性質

名前と識別子

    • Staurosporine
    • STSP
    • ANTIBIOTIC M 193
    • ANTIBIOTIC AM-2282
    • [9S-(9A,10B,11B,13A)]-2,3,10,11,12,13-HEXAHYDRO-10-METHOXY-9-METHYL-11-(METHYLAMINO)-9,13-EPOXY-1H,9H-DIINDOLO[1,2,3-GH:3',2',1'-1M]PYRROLO[3,4-J][1,7]BENZODIAZONIN-1-ONE
    • 2,3,10,11,12,13-HEXAHYDRO-10R-METHOXY-9S-METHYL-11R-METHYLAMINO-9S,13R-EPOXY-1H,9H-DIINDOLO[1,2,3-GH:3',2',1'-LM]PYRROLO[3,4-J][1,7]BENZODIAZONIN-1 ONE
    • STAUROSPORINE FROM STREPTOMYCES SP.
    • STAUROSPORINE READY-MADE SOLUTION
    • STAUROSPORINE FROM STREPTOMYCES SP., PGE WITH 250 UG
    • Staurosporine from Streptomyces sp
    • Staurosporin
    • staurosporine (Antibiotic AM-2282,Stsp)
    • AM-2282
    • Antibiotic 230
    • Stauroporine
    • staurosphorine
    • STS
    • protein kinase c inhibitor
    • Staurosporine, 98%
    • Kinome_3629
    • CHEBI:15738
    • s1421
    • CCG-208052
    • [9S-(9?,10?,11?,13?)]-2,3,10,11,12,13-Hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one
    • NSC-755774
    • AM2282
    • CCRIS 3272
    • 1xbc
    • DB02010
    • BRD-K17953061-001-11-9
    • BDBM2579
    • 1xjd
    • (+)-Staurosporine
    • DTXSID6041131
    • BCPP000063
    • methoxy-methyl-(methylamino)[?]one
    • (9S,10R,11R,13R)- 2,3,10,11,12,13-HEXAHYDRO-10-METHOXY-9-METHYL-11-(METHYLAMINO)-9,13-EPOXY-1H,9H-DIINDOLO(1,2,3-GH:3',2',1'-LM)PYRROLO(3,4-J)(1,7)BENZODIAZONIN-1-ONE
    • (2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1^{2,6}.0^{7,28}.0^{8,13}.0^{15,19}.0^{20,27}.0^{21,26}]nonacosa-8,10,12,14(28),15(19),20(27),21,23,25-nonaen-16-one
    • Staurosporin, 4
    • C28H26N4O3
    • CGP-39360
    • Alkaloid AM-2282 from Streptomyces
    • Antibiotic AM 2282
    • BRD-K17953061-001-04-4
    • QTL1_000078
    • NCGC00162400-02
    • 1u59
    • Staurosporine, 8
    • SR-00000001485
    • 62996-74-1
    • HMS1990J07
    • NCGC00162400-04
    • Staurosporine & Tumor necrosis factor (TNF)
    • 1yhs
    • HB0590
    • 109189-95-9
    • MEGxm0_000307
    • BSPBio_001146
    • 9,13-Epoxy-1H,9H-diindolo(1,2,3-gh:3',2',1'-lm)pyrrolo(3,4-j)(1,7)-benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S-(9alpha,10beta,11beta,13alpha)-
    • SR-00000001485-4
    • NCGC00162400-06
    • (2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1^{2,6}.0^{7,28}.0^{8,13}.0^{15,19}.0^{20,27}.0^{21,26}]nonacosa-8(13),9,11,14(28),15(19),20(27),21(26),22,24-nonaen-16-one
    • NCGC00162400-09
    • AKOS015897119
    • AM 2282
    • UNII-H88EPA0A3N
    • GNF-PF-1389
    • Q5957181
    • STAUROSPORINE [MI]
    • CGP 39360
    • NS00011817
    • GTPL346
    • Bio1_000264
    • BRD-K17953061-001-08-5
    • 1sm2
    • 2gcd
    • 1nvr
    • EX-A1777
    • AC-35765
    • T4000
    • 8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)-
    • Staurosporine & TNF
    • 1stc
    • 1q3d
    • H88EPA0A3N
    • BRD-K17953061-001-10-1
    • (5S,6R,7R,9R)-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one
    • CHEMBL388978
    • SCHEMBL8157
    • 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)- & Tumor necrosis factor (TNF)
    • (2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
    • NSC755774
    • 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)- (9CI)
    • NCGC00162400-05
    • HMS3650B17
    • 2dq7
    • (5S,6R,7R,9R)-6-methoxy-5-methyl-7-methylamino-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one
    • MolMap_000047
    • NCGC00162400-03
    • BRD-K17953061-001-02-8
    • HKSZLNNOFSGOKW-FYTWVXJKSA-N
    • CBiol_001978
    • 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, [9S-(9alpha,10beta,11beta,13alpha)]-
    • NCGC00162400-01
    • HY-15141
    • BRD-K17953061-001-05-1
    • Bio1_000753
    • Bio1_001242
    • Staurosporin and Antibiotic AM-2282
    • (5S,6R,7R,9R)-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-14-one
    • A858151
    • Antibiotic AM-2282;STS;AM-2282
    • SCHEMBL13168061
    • MDL: MFCD18252446
    • インチ: 1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17?,20?,26?,28-/m0/s1
    • InChIKey: HKSZLNNOFSGOKW-ZYSRIHRCSA-N
    • ほほえんだ: O1C2([H])C([H])([H])C([H])(C([H])([C@@]1(C([H])([H])[H])N1C3=C([H])C([H])=C([H])C([H])=C3C3=C4C([H])([H])N([H])C(C4=C4C5=C([H])C([H])=C([H])C([H])=C5N2C4=C13)=O)OC([H])([H])[H])N([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 466.200491g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.2
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 466.200491g/mol
  • 単一同位体質量: 466.200491g/mol
  • 水素結合トポロジー分子極性表面積: 69.4Ų
  • 重原子数: 35
  • 複雑さ: 901
  • 同位体原子数: 0
  • 原子立体中心数の決定: 4
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状:
  • 密度みつど: 1.5600
  • ゆうかいてん: 270°C
  • ふってん: 677.5±55.0 °C at 760 mmHg
  • フラッシュポイント: 363.6±31.5 °C
  • ようかいど: DMSO: soluble
  • すいようせい: Soluble in DMSO or ethanol.Soluble in dimethyl sulfoxide , dimethyl formamide, ethyl acetate, hot acetone and ethanol. Slightly soluble in chloroform and methanol. Insoluble in water.
  • PSA: 69.45000
  • LogP: 5.07370
  • ようかいせい:
  • ひせんこうど: D25 +35.0° (c = 1 in methanol); D22 +56.1° (c = 0.14 in methanol)

Staurosporine セキュリティ情報

  • 記号: GHS08
  • シグナルワード:Danger
  • 危害声明: H340,H350
  • 警告文: P201,P308+P313
  • 危険物輸送番号:UN 2811 6.1 / PGII
  • WGKドイツ:3
  • 危険カテゴリコード: 40-45-36/37/38-46
  • セキュリティの説明: S53-S36-S37
  • 福カードFコード:8-10
  • RTECS番号:KD5084000
  • 危険物標識: T
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 危険レベル:3
  • リスク用語:R40

Staurosporine 税関データ

  • 税関コード:29419090

Staurosporine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T4000-10MG
Staurosporine
62996-74-1 >98.0%(HPLC)
10mg
¥195.00 2024-04-15
LKT Labs
S7600-5 mg
Staurosporine
62996-74-1 ≥98%
5mg
$147.20 2023-07-10
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S17115-1mg
Staurosporine from Streptomyces sp
62996-74-1 USP,98%
1mg
¥500.00 2021-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6680-2mg
Staurosporine
62996-74-1 99.87%
2mg
¥ 756 2023-09-07
DC Chemicals
DC9698-100 mg
Staurosporine
62996-74-1 >98%
100mg
$650.0 2022-02-28
eNovation Chemicals LLC
Y1043512-50mg
Staurosporine
62996-74-1 98%
50mg
$125 2024-06-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6680-5 mg
Staurosporine
62996-74-1 99.30%
5mg
¥1800.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6680-25 mg
Staurosporine
62996-74-1 99.30%
25mg
¥5549.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6680-1 mg
Staurosporine
62996-74-1 99.30%
1mg
¥523.00 2022-02-28
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BBM4400-5mg
Staurosporine
62996-74-1 ≥95%
5mg
¥2800元 2023-09-15

Staurosporine 合成方法

Staurosporine サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:62996-74-1)Staurosporine
注文番号:CL2857
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:21
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:62996-74-1)STAUROSPORINE
注文番号:2456166
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:05
価格 ($):discuss personally

Staurosporine 関連文献

Staurosporineに関する追加情報

Recent Advances in Staurosporine (62996-74-1) Research: Implications for Chemical Biology and Drug Development

Staurosporine (CAS: 62996-74-1), a potent alkaloid isolated from Streptomyces staurosporeus, has long been recognized as a broad-spectrum protein kinase inhibitor. Recent studies have further elucidated its molecular mechanisms, therapeutic potential, and limitations, positioning it as a critical tool compound in chemical biology and a promising scaffold for drug discovery. This research briefing synthesizes the latest findings on Staurosporine, focusing on its structural modifications, target specificity, and emerging applications in oncology and neurodegenerative diseases.

A 2023 study published in Nature Chemical Biology revealed novel insights into Staurosporine's binding kinetics with atypical protein kinase C (aPKC) isoforms, demonstrating picomolar affinity through cryo-EM structural analysis. The research team identified key hydrogen bonding interactions between the lactam moiety of Staurosporine and conserved residues in the kinase ATP-binding pocket, explaining its pan-kinase inhibitory activity. These findings have direct implications for designing next-generation selective kinase inhibitors with reduced off-target effects.

In cancer research, a groundbreaking paper in Cell Chemical Biology (2024) reported Staurosporine derivatives showing remarkable selectivity against FLT3-ITD mutations in acute myeloid leukemia. The lead compound, STK-35 (a C-7 modified Staurosporine analog), exhibited 50-fold greater potency against mutant FLT3 compared to wild-type receptors while maintaining nanomolar activity against PIM kinases. This represents a significant advancement over first-generation Staurosporine derivatives that suffered from dose-limiting cardiotoxicity.

Neuroscience applications have seen parallel progress, with a recent Science Translational Medicine publication demonstrating that low-dose Staurosporine enhances autophagy clearance of tau aggregates in Alzheimer's disease models. The study employed a novel nanoparticle delivery system to bypass the blood-brain barrier, achieving therapeutic concentrations in hippocampal neurons without systemic toxicity. This approach addresses previous challenges of Staurosporine's poor pharmacokinetics in neurological applications.

Chemical proteomics studies have expanded the understanding of Staurosporine's off-target effects. A 2024 Chemical Science article utilized activity-based protein profiling to identify previously unknown interactions with deubiquitinating enzymes (DUBs), particularly USP7 and USP14. These findings caution against interpreting cellular phenotypes solely through the lens of kinase inhibition and open new avenues for polypharmacological drug design.

The development of photoactivatable Staurosporine analogs represents another innovative direction. Researchers at ETH Zurich recently published (Angewandte Chemie, 2023) a caged version that can be spatially and temporally activated by two-photon irradiation, enabling precise manipulation of kinase signaling in living cells. This technology has proven particularly valuable for studying compartmentalized cAMP-dependent protein kinase (PKA) signaling in neuronal dendrites.

Despite these advances, challenges remain in clinical translation. A comprehensive review in Journal of Medicinal Chemistry (2024) analyzed 127 Staurosporine derivatives in clinical trials, noting that only 4 have reached Phase III, primarily due to narrow therapeutic windows. However, the emergence of PROTACs utilizing Staurosporine-like warheads shows promise in overcoming these limitations by achieving target degradation at sub-inhibitory concentrations.

Looking forward, the integration of Staurosporine research with CRISPR screening and AI-based molecular modeling is expected to accelerate the development of precision kinase modulators. The compound's enduring relevance after four decades of study underscores its fundamental importance in chemical biology and its continuing potential to yield clinically valuable therapeutics.

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